(+-)-Dimethindene

H1 receptor Binding affinity Ki

Choose (±)-Dimethindene for its unique dual-receptor profile: the (R)-enantiomer potently blocks H1 (pA2 9.42), while the (S)-enantiomer selectively antagonizes M2 muscarinic receptors (pKi 7.78). This racemic mixture enables combined histaminergic and cholinergic pathway modulation in a single compound, distinguishing it from non-stereoselective antihistamines like diphenhydramine or chlorpheniramine. Ideal for allergic rhinitis, urticaria models, and neuroscience studies of presynaptic M2 autoreceptors. Available as a high-purity research chemical for formulation development and pharmacological research.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 5636-83-9
Cat. No. B1670660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Dimethindene
CAS5636-83-9
SynonymsDimethindene
Dimethindene Maleate
Dimethpyrindene
Dimetindene
Fenistil
Forhistal
Maleate, Dimethindene
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C
InChIInChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3
InChIKeyMVMQESMQSYOVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimethindene Maleate (CAS 5636-83-9): Technical Baseline and Procurement Considerations for a First-Generation H1 Antagonist


Dimethindene (CAS 5636-83-9), formulated primarily as dimethindene maleate, is a first-generation, orally active histamine H1 receptor antagonist within the alkylamine chemical class. It exhibits both potent antihistaminic and moderate anticholinergic activity [1]. Unlike many first-generation H1 antagonists, dimethindene demonstrates notable enantioselective pharmacology: the (R)-(-)-enantiomer is the high-affinity eutomer at the H1 receptor (pA2 9.42), while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist (pKi 7.78) [2]. This racemic nature (INN specification) yields a unique dual-receptor profile that distinguishes it from chemically simpler or non-stereoselective alternatives. Available as oral solutions, immediate-release tablets, and sustained-release micropellet capsules (once-daily formulation), it is indicated for allergic rhinitis, urticaria, and pruritus [3][4].

Why Dimethindene Maleate Is Not Interchangeable with Chlorpheniramine, Diphenhydramine, or Loratadine in Research and Formulation


Generic substitution among first-generation H1 antihistamines is not scientifically valid due to profound differences in receptor binding profiles, stereoselectivity, and resulting pharmacodynamic and pharmacokinetic behaviors. Dimethindene maleate is a racemic mixture of two enantiomers with distinct and inverse receptor selectivities: (R)-dimethindene is a high-potency H1 antagonist (pA2 9.42), while (S)-dimethindene is a potent M2-selective muscarinic antagonist (pA2 7.86) [1]. This is in stark contrast to chlorpheniramine, a simpler alkylamine with lower H1 affinity and a different sedation profile, or diphenhydramine, an ethanolamine with high H1 affinity but significant non-selective anticholinergic activity. Loratadine, a second-generation piperidine, is designed to be non-sedating due to poor CNS penetration, a mechanism entirely different from the balanced H1 and M2 activity of dimethindene. Substituting one for another in a research model or a proprietary formulation would confound results due to divergent effects on histaminergic and muscarinic pathways, as well as differing sedative liabilities [2][3]. The choice of dimethindene is not merely a selection of an 'antihistamine' but the procurement of a specific, dual-mechanism tool with defined enantiomeric activity.

Quantitative Differentiation: Dimethindene Maleate's Verifiable Advantages Over Key Comparators in Preclinical and Clinical Assays


Superior H1 Receptor Binding Affinity Versus Chlorpheniramine and Diphenhydramine

Dimethindene demonstrates significantly higher potency for the human histamine H1 receptor (cloned, CHO-K1 cells) with a Ki of 0.692 nM compared to chlorpheniramine (Ki ~1200 nM) and diphenhydramine (Ki = 11.7 nM). This establishes dimethindene as one of the most potent first-generation H1 antagonists in vitro [1][2].

H1 receptor Binding affinity Ki Antihistamine potency

Enantioselective Dual H1 and M2 Receptor Pharmacology: A Unique Tool for Dissecting Histaminergic and Cholinergic Pathways

The racemic nature of dimethindene yields two pharmacologically distinct entities. The (R)-(-)-enantiomer is a highly potent H1 antagonist (pA2 9.42, ~2.6 nM Kd), while the (S)-(+)-enantiomer is a potent and selective M2 muscarinic antagonist (pA2 7.86, pKi 7.78) with 41-fold higher potency at M2 than its (R)-counterpart [1]. This contrasts sharply with chlorpheniramine and diphenhydramine, which lack this defined M2 selectivity. (S)-dimethindene shows lower affinity for M1 (pKi 7.08) and M3 (pKi 6.70) receptors [2].

Muscarinic M2 receptor H1 receptor Enantioselectivity pA2 pKi

Greater In Vivo Antihistaminic Efficacy in Wheal and Flare Suppression vs. Chlorpheniramine

In a randomized, crossover trial in 60 healthy volunteers, a 6 mg dose of dimethindene maleate reduced histamine-induced weal area by 28.8% and flare area by 39.1%. This reduction was significantly greater than that achieved by 12 mg of chlorpheniramine maleate (weal area reduction: P < 0.01) [1]. This demonstrates superior in vivo peripheral antihistaminic activity at a lower dose.

Wheal and flare Antihistamine efficacy Clinical trial Skin prick test

Sedation Profile Equivalent to Loratadine (Non-Sedating Antihistamine) After a Single Dose

Despite being a first-generation H1 antagonist, a single dose of dimethindene maleate in a sustained-release formulation showed no relevant difference in sedation or psychomotor impairment compared to placebo or the second-generation, non-sedating antihistamine loratadine in an oculodynamic test (ODT) study in 18 healthy volunteers [1]. This contrasts with the typical sedative effects observed with other first-generation antihistamines like diphenhydramine or chlorpheniramine.

Sedation Psychomotor performance Oculodynamic test Loratadine

Enantiomer-Specific Sedation: (R)-Dimethindene's CNS Effects Are Linked to H1 Affinity, (S)-Dimethindene Is Non-Sedating

A study in healthy adults demonstrated that sedation, measured by reduced daytime sleep latencies and subjective sleepiness, was induced by (R)-dimethindene (the H1-eutomer) but not by (S)-dimethindene (the M2-selective enantiomer). Changes with (S)-dimethindene were indistinguishable from placebo [1]. This provides direct evidence that the sedative side effect of dimethindene is a function of its high-affinity H1 antagonism, not its antimuscarinic activity.

Enantiomer Sleep latency Sedation H1 receptor

Rapid Onset and Extended Duration of Action: Pharmacokinetic Profile Suitable for Once-Daily Formulations

Dimethindene maleate is characterized by a rapid onset of action (20-60 minutes) and a serum elimination half-life of approximately 6 hours [1][2]. However, a sustained-release micropellet formulation (once-daily) has been developed that demonstrates a duration of action of at least 12 hours, enabling once-daily dosing [3][4]. The oral bioavailability is approximately 70% [2].

Pharmacokinetics Onset of action Half-life Sustained release

Strategic Applications for Dimethindene Maleate in Pharmaceutical Research, Formulation, and Preclinical Studies


Developing Non-Sedating Antihistamine Formulations with First-Generation Efficacy

For pharmaceutical companies aiming to formulate an over-the-counter (OTC) or prescription antihistamine product that combines the potent peripheral efficacy of a first-generation drug with a sedation profile comparable to second-generation drugs, dimethindene maleate is a strong candidate. Its sustained-release micropellet technology enables once-daily dosing with a demonstrated lack of significant sedation compared to loratadine [1]. This provides a clear differentiation from more sedating first-generation alternatives like diphenhydramine or chlorpheniramine.

Using (S)-Dimethindene as a Selective M2 Muscarinic Receptor Antagonist Tool in Neuroscience Research

Neuroscientists investigating the role of presynaptic M2 autoreceptors and heteroreceptors in modulating acetylcholine release and cognitive function can utilize (S)-dimethindene maleate. Its high potency (pKi 7.78) and selectivity for the M2 receptor over M1, M3, and M4 subtypes make it a superior research tool compared to non-selective antagonists like atropine or scopolamine, especially in studies requiring oral dosing and CNS penetration without the confounding sedation associated with the (R)-enantiomer [2][3].

Modeling Histaminergic and Cholinergic Cross-Talk in Allergy and Inflammation Models

In preclinical models of allergic rhinitis, asthma, or urticaria, the racemic mixture of dimethindene allows researchers to study the combined impact of blocking both peripheral H1 receptors (via (R)-enantiomer) and cholinergic pathways (via (S)-enantiomer) with a single compound. This is particularly relevant for understanding the contribution of neuronal reflexes and mucus secretion, which are partly mediated by muscarinic receptors, in allergic inflammation. Direct comparisons of the racemate against pure H1 antagonists like loratadine or pure M2 antagonists can elucidate the synergistic or additive effects of this dual pharmacology [4].

Standardizing a Potent Antihistamine Positive Control in Dermatological Skin Prick Test Studies

Given its superior suppression of histamine-induced wheal and flare reactions compared to chlorpheniramine [5], 6 mg dimethindene maleate can serve as a robust positive control in clinical pharmacology studies evaluating novel antipruritic or antiallergic agents. Its well-characterized pharmacodynamic profile (rapid onset, 12-hour duration with SR formulation) and validated efficacy make it an ideal comparator for assessing new drug candidates in this model.

Technical Documentation Hub

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